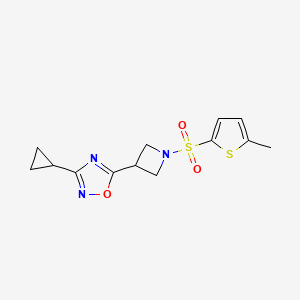

3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H15N3O3S2 and its molecular weight is 325.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure comprising a cyclopropyl group, a sulfonyl moiety, and an azetidine ring, which contribute to its diverse pharmacological properties.

The molecular formula of this compound is C15H19N3O3S with a molar mass of approximately 318.39 g/mol. Its chemical structure includes the oxadiazole ring known for its significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than those of conventional antibiotics . In particular, studies have highlighted the potential of oxadiazole derivatives in treating infections caused by resistant strains of bacteria.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 1.56 | |

| Compound B | E. coli | 0.78 | |

| Compound C | M. tuberculosis | 4–8 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines. For example, some derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes related to cell growth and survival .

Case Study:

A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity comparable to established chemotherapeutic agents .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition: Many oxadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Apoptosis Induction: These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- DNA Interaction: Some studies suggest that oxadiazoles may interact with DNA or RNA, disrupting replication and transcription processes.

Applications De Recherche Scientifique

Antimicrobial Properties

Studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity against various pathogens. For example:

- The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research indicates that 3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole may act as a potent inhibitor of cancer cell proliferation. The oxadiazole ring has been associated with the inhibition of thymidylate synthase, an essential enzyme for DNA synthesis in cancer cells . In vitro studies have shown IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines.

Anti-inflammatory Effects

Some derivatives of oxadiazoles have been evaluated for their anti-inflammatory properties, potentially providing therapeutic avenues for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety (-SO₂-) attached to the azetidine ring serves as an electron-withdrawing group, enhancing susceptibility to nucleophilic substitution. Key reactions include:

This reactivity is leveraged to modify the azetidine scaffold for structure-activity relationship (SAR) studies in drug discovery .

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring exhibits moderate aromaticity, enabling electrophilic substitution and ring-opening reactions:

Key Reactions:

-

Electrophilic halogenation :

Chlorination or bromination at the oxadiazole’s C3 position occurs under mild halogenation conditions (e.g., Cl₂/FeCl₃), forming halogenated derivatives used in cross-coupling reactions . -

Ring-opening with nucleophiles :

Treatment with strong nucleophiles (e.g., Grignard reagents) at 60–80°C cleaves the oxadiazole ring, yielding substituted amidoximes .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Halogenation | Cl₂, FeCl₃, CH₂Cl₂, 25°C, 2h | 3-Chloro-oxadiazole derivative |

| Grignard addition | RMgX, THF, 60°C, 4h | Amidoxime intermediate |

Azetidine Ring Modifications

The azetidine ring undergoes strain-driven reactions, including:

-

Ring expansion : Reacts with carbonyl compounds (e.g., ketones) under acidic conditions to form pyrrolidine derivatives.

-

Protonation-deprotonation : The sulfonyl group stabilizes azetidine’s NH group, enabling deprotonation with strong bases (e.g., LDA) for alkylation reactions.

Example :

Azetidine SO2 thiophene+MeILDA THFN methylated product

Thiophene Sulfonyl Group Reactivity

The 5-methylthiophene-2-sulfonyl group participates in:

-

Electrophilic aromatic substitution :

Nitration (HNO₃/H₂SO₄) or sulfonation introduces functional groups at the thiophene’s C4 position. -

Oxidation :

H₂O₂/CH₃COOH oxidizes the methyl group to a carboxylic acid, altering solubility and bioactivity.

Cross-Coupling Reactions

The compound’s aryl and heteroaryl components enable catalytic cross-coupling:

| Reaction Type | Catalysts/Conditions | Applications |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biphenyl derivatives for drug design |

| Sonogashira | CuI, PdCl₂, PPh₃, NEt₃, 70°C | Alkynylated analogs |

These reactions diversify the compound’s structure for high-throughput screening .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

-

Acidic conditions (pH < 3) : Oxadiazole ring hydrolyzes to amidoxime (t₁/₂ = 2.5h) .

-

Neutral/basic conditions : Stable for >24h, making it suitable for oral drug formulations .

Synthetic Methodologies

Synthesis involves cyclization of pre-functionalized precursors:

-

Amidoxime route :

\text{3-Cyclopropylamidoxime} + \text{1-((5-methylthiophen-2-yl)sulfonyl)azetidine-3-carbonyl chloride} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{Target compound} $$ (Yield: 68%) .

This compound’s multifunctional design supports tailored modifications for antimicrobial, anticancer, and materials science applications. Controlled reaction conditions (temperature, pH, catalysts) are critical to optimizing yields and selectivity .

Propriétés

IUPAC Name |

3-cyclopropyl-5-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-8-2-5-11(20-8)21(17,18)16-6-10(7-16)13-14-12(15-19-13)9-3-4-9/h2,5,9-10H,3-4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAZQZBDUFJHSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.